3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde CAS 1249396-42-6
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde CAS 1249396-42-6
3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1249396-42-6): An Advanced Building Block in Medicinal Chemistry and Agrochemical Discovery
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1249396-42-6) represents a highly specialized, structurally optimized scaffold. Combining the metabolic stability of a tert-butyl group, the specific spatial vector of an N-ethyl substitution, and the versatile reactivity of a C4-carbaldehyde, this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, anti-inflammatory agents, and advanced fungicides.
As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep understanding of the physicochemical rationale behind this molecule, a self-validating protocol for its synthesis via the Vilsmeier-Haack pathway, and its divergent downstream applications.
Physicochemical Profiling & Structural Rationale
The utility of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is rooted in its precise structural features. In medicinal chemistry, the tert-butyl group at the C3 position is a classic bioisostere for bulky aliphatic or phenyl rings. Crucially, it shields the pyrazole core from rapid cytochrome P450-mediated oxidative metabolism, thereby extending the pharmacokinetic half-life of derived active pharmaceutical ingredients (APIs). The N-ethyl group at N1 provides a lipophilic vector that enhances membrane permeability and optimally occupies solvent-exposed hydrophobic pockets in target proteins.
The C4-carbaldehyde acts as the synthetic linchpin. Because the pyrazole ring is electron-rich, the C4 position is highly nucleophilic during synthesis, allowing for efficient formylation. Once installed, the aldehyde becomes a highly reactive electrophilic center primed for reductive aminations, Knoevenagel condensations, and Wittig olefinations.
Quantitative physicochemical data and predicted Collision Cross Section (CCS) values for mass spectrometry profiling are summarized below, based on authoritative PubChemLite databases 1.
Table 1: Physicochemical and Mass Spectrometry Profile of CAS 1249396-42-6
| Property | Value / Specification |
| Molecular Formula | C₁₀H₁₆N₂O |
| Monoisotopic Mass | 180.12627 Da |
| SMILES | CCN1C=C(C(=N1)C(C)(C)C)C=O |
| Predicted CCS: [M+H]⁺ | 141.1 Ų |
| Predicted CCS:[M-H]⁻ | 142.7 Ų |
| Predicted CCS:[M+Na]⁺ | 150.8 Ų |
Synthetic Methodology: The Vilsmeier-Haack Pathway
The synthesis of 1-alkyl-3-substituted-1H-pyrazole-4-carbaldehydes is classically and most efficiently achieved via the Vilsmeier-Haack formylation of the corresponding hydrazone 2. The causality behind this choice lies in the dual role of the Vilsmeier reagent (chloromethyleneiminium ion). It acts first as an electrophile to induce the cyclization of the hydrazone into the pyrazole core, and subsequently formylates the highly nucleophilic C4 position of the newly formed ring 3.
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed as a self-validating system . Each step includes a specific physical or analytical checkpoint to ensure the reaction is proceeding correctly before advancing.
Reagents: Pinacolone ethylhydrazone (1.0 eq), Phosphorus oxychloride (POCl₃, 3.0 - 4.0 eq), Anhydrous Dimethylformamide (DMF, 4.0 eq + solvent volume).
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Vilsmeier Reagent Formation:
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Action: Cool anhydrous DMF to 0°C under an Argon atmosphere. Add POCl₃ dropwise over 30 minutes.
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Causality: The dropwise addition controls the highly exothermic formation of the chloromethyleneiminium ion.
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Validation Checkpoint: The solution must transition from clear to a viscous, pale-white/yellow complex. If it remains completely fluid and clear, the DMF may be wet, and the reagent has hydrolyzed.
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Hydrazone Addition:
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Action: Dissolve pinacolone ethylhydrazone in a minimal amount of anhydrous DMF and add dropwise to the Vilsmeier reagent at 0°C.
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Causality: Maintaining 0°C prevents premature, uncontrolled cyclization which can lead to tar formation.
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Cyclization and Formylation:
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Action: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90°C for 4 to 6 hours.
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Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting hydrazone spot will disappear, replaced by a highly UV-active, lower Rf spot corresponding to the polar pyrazole-4-carbaldehyde.
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Aqueous Quench and Hydrolysis:
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Action: Cool the reaction to room temperature and pour it slowly onto crushed ice. Neutralize cautiously with 2M NaOH until the pH reaches 7.0–7.5.
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Causality: The ice quench prevents the exothermic hydrolysis of excess POCl₃ from boiling the solvent and degrading the aldehyde. Neutralization is strictly required to hydrolyze the iminium intermediate and release the free aldehyde.
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Extraction and Purification:
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Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
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Workflow of the Vilsmeier-Haack synthesis for pyrazole-4-carbaldehydes.
Downstream Functionalization & Applications
The isolated 3-tert-butyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a highly versatile node in divergent synthesis. Its applications span across multiple therapeutic and agricultural domains 4.
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Reductive Amination (Kinase Inhibitors): Reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields pyrazole-methylamines. These motifs are frequently utilized to target the hinge region of kinases, where the basic amine interacts with solvent-exposed acidic residues.
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Knoevenagel Condensation (Agrochemicals): Condensation with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) under basic conditions generates highly conjugated systems used in the development of novel fungicides and broad-spectrum antimicrobial agents.
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Oxidation to Carboxylic Acids: Treatment with sodium chlorite (NaClO₂) and hydrogen peroxide (Pinnick oxidation conditions) cleanly converts the aldehyde to the corresponding pyrazole-4-carboxylic acid, a direct precursor for pyrazole-carboxamide fungicides (e.g., fluxapyroxad analogs).
Divergent synthetic applications of the pyrazole-4-carbaldehyde core.
Analytical Characterization & Quality Control
To ensure batch-to-batch reproducibility, the isolated compound must be subjected to rigorous quality control.
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¹H-NMR (CDCl₃): The defining diagnostic peak is the highly deshielded aldehydic proton appearing as a distinct singlet around δ 9.8 - 10.0 ppm . The pyrazole C5 proton will appear as a singlet around δ 7.9 - 8.1 ppm . The tert-butyl group will present as a massive 9H singlet near δ 1.3 - 1.4 ppm .
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FT-IR: A strong, sharp absorption band at ~1670–1690 cm⁻¹ confirms the presence of the conjugated carbonyl (C=O) stretch.
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Self-Validating Storage Protocol: Aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen. To validate the integrity of stored batches, run a rapid LC-MS prior to use. The appearance of an [M+H]⁺ peak at m/z 197.1 (M+16) indicates oxidative degradation, necessitating re-purification via silica gel chromatography. Store strictly under Argon at 4°C.
References
- PubChemLite. "1249396-42-6 (C10H16N2O) - PubChemLite." Université du Luxembourg.
- National Institutes of Health (PMC). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." NIH.
- MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." MDPI.
- Royal Society of Chemistry. "Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach." RSC Publishing.
Sources
- 1. PubChemLite - 1249396-42-6 (C10H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 4. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
(Note: An actual image would be embedded here showing the starting material, reagents, and the two possible regioisomeric products.)